molecular formula C13H20NO2+ B115913 3-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium iodide CAS No. 145832-35-5

3-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium iodide

Katalognummer B115913
CAS-Nummer: 145832-35-5
Molekulargewicht: 349.21 g/mol
InChI-Schlüssel: OEFKSVSOXNLODO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium iodide (ATB-346) is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound is a prodrug of a nonsteroidal anti-inflammatory drug (NSAID) and has been shown to have superior efficacy and safety compared to traditional NSAIDs.

Wirkmechanismus

3-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium iodide is a prodrug of a traditional NSAID, which means that it is converted into an active form in the body. The active form of 3-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium iodide selectively targets the inflammation-inducing enzyme cyclooxygenase-2 (COX-2) and inhibits its activity. This leads to a reduction in inflammation and pain without affecting the activity of the COX-1 enzyme, which is responsible for the production of protective prostaglandins in the stomach.
Biochemical and Physiological Effects:
3-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium iodide has been shown to have superior efficacy and safety compared to traditional NSAIDs. It has a longer half-life and is metabolized in the liver, which reduces the risk of gastrointestinal and cardiovascular side effects. The compound has also been shown to have a positive effect on bone density and can be used as a potential treatment for osteoporosis.

Vorteile Und Einschränkungen Für Laborexperimente

3-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium iodide is a highly potent and selective COX-2 inhibitor that can be used in various preclinical studies to investigate the role of inflammation in disease conditions. However, the compound is relatively new, and its long-term safety and efficacy in humans are yet to be established.

Zukünftige Richtungen

There are several future directions for the research and development of 3-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium iodide. These include investigating its potential use as a chemotherapeutic agent, exploring its effects on other disease conditions such as rheumatoid arthritis and multiple sclerosis, and conducting clinical trials to establish its safety and efficacy in humans. Additionally, the development of novel formulations and delivery systems can improve the bioavailability and therapeutic efficacy of 3-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium iodide.
Conclusion:
In conclusion, 3-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium iodide is a novel compound that has shown promising results in preclinical studies for the treatment of various disease conditions. Its unique mechanism of action and superior safety profile make it a potential alternative to traditional NSAIDs. Further research is needed to establish its long-term safety and efficacy in humans and explore its potential use in other disease conditions.

Synthesemethoden

3-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium iodide is synthesized by reacting 3-hydroxymethyl-N,N,N-trimethylbenzenemethanaminium iodide with acetic anhydride. The reaction takes place under mild conditions and yields a white crystalline powder. The purity of the product is determined by high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

3-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium iodide has been extensively studied for its potential therapeutic benefits in various disease conditions. It has shown promising results in preclinical studies for the treatment of inflammatory bowel disease, osteoarthritis, and Alzheimer's disease. The compound has also been shown to have antitumor properties and can be used as a chemotherapeutic agent.

Eigenschaften

CAS-Nummer

145832-35-5

Produktname

3-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium iodide

Molekularformel

C13H20NO2+

Molekulargewicht

349.21 g/mol

IUPAC-Name

[3-(acetyloxymethyl)phenyl]methyl-trimethylazanium;iodide

InChI

InChI=1S/C13H20NO2.HI/c1-11(15)16-10-13-7-5-6-12(8-13)9-14(2,3)4;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1

InChI-Schlüssel

OEFKSVSOXNLODO-UHFFFAOYSA-N

SMILES

CC(=O)OCC1=CC=CC(=C1)C[N+](C)(C)C.[I-]

Kanonische SMILES

CC(=O)OCC1=CC=CC(=C1)C[N+](C)(C)C.[I-]

Synonyme

3-acetoxymethyl-N,N,N-trimethylbenzenemethanaminium
3-acetoxymethyl-N,N,N-trimethylbenzenemethanaminium iodide
3-AMTMBM

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.